molecular formula C20H23N5O3S B300076 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide

Cat. No. B300076
M. Wt: 413.5 g/mol
InChI Key: TZUIREANIQUHBX-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide, also known as DMTS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMTS is a propanamide derivative that has been synthesized through a complex chemical process.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide is not fully understood. However, studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide exerts its therapeutic effects through several mechanisms. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and oxidative stress. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of antioxidant defense.
Biochemical and Physiological Effects
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide has been found to have several biochemical and physiological effects. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in vitro and in vivo. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide has been shown to protect against neurodegeneration by reducing the production of reactive oxygen species (ROS) and inhibiting the activation of apoptotic pathways.

Advantages and Limitations for Lab Experiments

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide has several advantages for lab experiments. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide is a stable compound that can be easily synthesized in large quantities. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide has also been shown to be non-toxic and well-tolerated in animal models. However, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide has some limitations for lab experiments. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide is a relatively new compound, and its therapeutic potential has not been fully explored. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not well-established.

Future Directions

For the study of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide include further exploration of its therapeutic potential, investigation of its safety and efficacy in human clinical trials, and optimization of its synthesis method.

Synthesis Methods

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide is synthesized through a complex chemical process that involves several steps. The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide starts with the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form 3,4-dimethoxyphenylacetyl chloride. The resulting compound is then reacted with 1-phenyl-1H-tetrazole-5-thiol in the presence of triethylamine to form the intermediate compound. The final step involves the reaction of the intermediate compound with N-(2-aminoethyl)propanamide in the presence of triethylamine to form N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide has been studied for its potential therapeutic properties in various scientific research studies. Studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide possesses anti-inflammatory, antioxidant, and neuroprotective properties. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide has been found to inhibit the production of inflammatory cytokines and reduce oxidative stress in vitro and in vivo. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide has been shown to protect against neurodegeneration in animal models of Parkinson's disease and Alzheimer's disease.

properties

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide

Molecular Formula

C20H23N5O3S

Molecular Weight

413.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide

InChI

InChI=1S/C20H23N5O3S/c1-14(29-20-22-23-24-25(20)16-7-5-4-6-8-16)19(26)21-12-11-15-9-10-17(27-2)18(13-15)28-3/h4-10,13-14H,11-12H2,1-3H3,(H,21,26)

InChI Key

TZUIREANIQUHBX-UHFFFAOYSA-N

SMILES

CC(C(=O)NCCC1=CC(=C(C=C1)OC)OC)SC2=NN=NN2C3=CC=CC=C3

Canonical SMILES

CC(C(=O)NCCC1=CC(=C(C=C1)OC)OC)SC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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